![molecular formula C12H11N3S B2623271 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole CAS No. 866156-73-2](/img/structure/B2623271.png)
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole
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Overview
Description
“5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a benzothiadiazole, which is a type of organic compound that contains a benzene ring fused to a thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized through methods such as the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The pyrrole ring is a five-membered ring with alternating single and double bonds, giving it aromatic properties. The benzothiadiazole is a fused ring system containing a benzene ring and a thiadiazole ring .
Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing and reducing agents . Benzothiadiazoles are often used in the synthesis of dyes and pharmaceuticals .
Scientific Research Applications
- Researchers have synthesized derivatives of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole and evaluated their antibacterial and antitubercular properties .
- Another derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, was selectively obtained through the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione .
Antibacterial and Antitubercular Activity
Paal–Knorr Reaction Product
Synthesis of Pyrroles
Mechanism of Action
properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1,2,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-3-4-9(2)15(8)10-5-6-12-11(7-10)13-14-16-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFICSDAOOIJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)SN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole |
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